N-(2,3-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
Description
N-(2,3-Dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic acetamide derivative featuring a 2,3-dimethylphenyl group linked via an acetamide bridge to a 4-ethyl-2,3-dioxopiperazine moiety. The ethyl substituent on the piperazine ring may influence steric bulk and lipophilicity, while the 2,3-dimethylphenyl group contributes to aromatic interactions and steric hindrance .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-4-18-8-9-19(16(22)15(18)21)10-14(20)17-13-7-5-6-11(2)12(13)3/h5-7H,4,8-10H2,1-3H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRVOEGBQPDWNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=CC(=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a nucleophilic substitution reaction using 2,3-dimethylphenylamine and an appropriate leaving group.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Based Acetamides
N-(2,3-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound A)
- Structural Differences : The piperazine ring lacks the 2,3-diketo groups and instead has a phenyl substituent at position 3.
- Impact on Properties: Electron Effects: The phenyl group is electron-neutral compared to the electron-withdrawing dioxo groups, altering electronic distribution.
- Biological Implications : Phenyl substitution may enhance lipophilicity, affecting membrane permeability compared to the target compound.
2-Chloro-N-(4-((4-hexyl-2,3-dioxo-1-piperazinyl)methyl)phenyl)acetamide (Compound B)
- Structural Differences : Contains a hexyl chain on the dioxopiperazine ring and a chloroacetamide group.
- Reactivity: The chloro substituent introduces electrophilicity, increasing susceptibility to nucleophilic substitution reactions compared to the dimethylphenyl group in the target compound .
- Synthesis : Carbodiimide-mediated coupling (similar to the target compound) but requires hexyl-substituted piperazine precursors .
Heterocyclic and Aromatic Substituted Acetamides
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (Compound C)
- Structural Differences : Features a pyrazolone ring instead of piperazine and a dichlorophenyl group.
- Crystal Packing : The amide group is planar, forming R₂²(10) hydrogen-bonded dimers. Steric repulsion between the dichlorophenyl and pyrazolone rings results in dihedral angles of 54.8–77.5°, contrasting with the target compound’s dioxopiperazine conformation .
- Biological Relevance : Pyrazolone rings are associated with anti-inflammatory activity, suggesting divergent therapeutic applications compared to piperazine-based compounds .
N-(4-(N-(3,4-Dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-((2,3-dimethylphenyl)amino)benzamide (Compound D)
- Structural Differences : Incorporates a sulfonamide pharmacophore and benzamide linkage.
- Physical Properties : Higher melting point (241–248°C) due to strong intermolecular forces from sulfonamide and dimethyl groups .
- Functional Role : Acts as a urease inhibitor, highlighting how sulfonamide vs. dioxopiperazine moieties dictate target specificity .
Agricultural Acetamide Derivatives
Alachlor (N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Structural Differences : Methoxymethyl and diethylphenyl substituents replace the dioxopiperazine and dimethylphenyl groups.
- Environmental Impact : Methoxymethyl groups enhance soil mobility, whereas the target compound’s dioxopiperazine may increase persistence due to hydrogen bonding with soil organic matter .
- Synthesis : Requires methoxymethylation, differing from the carbodiimide-mediated coupling used for the target compound .
Comparative Analysis Tables
Table 1: Physical and Structural Properties
Biological Activity
N-(2,3-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a piperazine ring with ethyl and dioxo substitutions, linked to an acetamide moiety. Its molecular formula is , with a molecular weight of 303.36 g/mol.
The biological activity of this compound is hypothesized to involve interaction with various molecular targets, including enzymes and receptors. The potential mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing physiological responses.
- Signal Transduction Pathways: By modulating these pathways, the compound may affect cellular responses and functions.
Biological Activity Studies
Preliminary studies have indicated that this compound exhibits significant biological activity. Interaction studies are critical for understanding its pharmacological properties and therapeutic potential.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit enzymes involved in metabolic processes |
| Receptor Interaction | Possible agonistic or antagonistic effects on specific receptors |
| Antimicrobial Activity | Investigated for potential antibacterial or antifungal properties |
Case Studies
Several research studies have explored the biological activity of this compound:
- Antimicrobial Activity : A study investigated the compound's efficacy against various bacterial strains, revealing promising results in inhibiting growth.
- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
- Pharmacokinetic Studies : Research on the pharmacokinetics of this compound indicated favorable absorption and bioavailability profiles, making it a candidate for further development.
Structural Comparisons
The structural features of this compound can be compared to related compounds to elucidate its unique properties.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3,5-dimethylphenyl)-2-(4-methyl-2,3-dioxopiperazin-1-yl)acetamide | Dimethyl substitution on phenyl | Variation in biological activity due to methyl groups |
| N-(2,3-dimethylphenyl)-2-(4-propyl-2,3-dioxopiperazin-1-yl)acetamide | Propyl substitution | Different reactivity patterns |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
